molecular formula C15H17NO4 B2881982 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate CAS No. 2034610-98-3

2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate

Cat. No.: B2881982
CAS No.: 2034610-98-3
M. Wt: 275.304
InChI Key: JBIZVDYPVJBEHZ-UHFFFAOYSA-N
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Description

2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate is a chemical compound featuring a benzofuran core, a structural motif present in a range of biologically active molecules and a subject of interest in medicinal chemistry research. While specific biological data for this exact compound may be limited, research on closely related benzofuran analogs provides context for its potential research value. Benzofuran-containing compounds have been investigated for their diverse pharmacological properties. For instance, the compound (-)1-(Benzofuran-2-yl)-2-propylaminopentane [(-)BPAP] has been identified as a highly potent and selective enhancer of the impulse-propagation mediated release of catecholamines and serotonin in the brain, a mechanism known as the CAE/SAE (catecholaminergic/serotoninergic activity enhancer) effect . This activity is considered distinct from that of classical amphetamines and has been studied in the context of neuroprotection and cognitive function . Furthermore, recent studies continue to explore the neuroprotective potential of novel benzofuran derivatives. A 2025 publication demonstrated that a benzofuran-containing selenium compound exhibited protective effects in a mouse model of Alzheimer's disease, improving memory and modulating oxidative stress and neuroinflammatory pathways . Beyond neuroscience, benzofuran scaffolds are also explored in other fields, such as oncology and infectious diseases, due to their broad interactive properties . Researchers may find 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate a valuable synthetic intermediate or a candidate for screening against novel biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[1-(1-benzofuran-2-yl)propan-2-ylamino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(16-15(18)9-19-11(2)17)7-13-8-12-5-3-4-6-14(12)20-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIZVDYPVJBEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development due to its biological activities.

    Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with various biological targets, leading to its diverse biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Benzofuran derivatives with electron-withdrawing groups (e.g., NO₂) exhibit higher melting points (~200°C) compared to amino-substituted analogs (~180°C) due to stronger intermolecular interactions . Acetamide derivatives like (2-amino-2-oxo-1-phenylethyl) acetate melt at lower temperatures (~150°C), likely due to reduced aromatic stacking .
  • Solubility: Nitro-substituted benzoates are less polar and more soluble in acetone, while amino-substituted analogs dissolve better in polar solvents like ethanol .

Crystallographic and Supramolecular Features

  • Nitro-substituted analogs : Form centrosymmetric dimers via C—H⋯O hydrogen bonds (e.g., C6—H6⋯O3, 2.51 Å) and π-π interactions between benzofuran rings (distance: 3.6 Å) .
  • Amino-substituted analogs: Exhibit alternating dimeric chains along the [101] direction, stabilized by N—H⋯O bonds (N1—H1A⋯O4, 2.02 Å) and additional π-π stacking .
  • Acetamide derivatives : Lack extensive π-π interactions but form hydrogen-bonded networks via amide and ester groups .

Biological Activity

The compound 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate is a benzofuran derivative that has garnered attention in pharmacological research due to its diverse biological activities. Benzofuran and its derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, underlining its synthesis, biological evaluations, and potential applications.

Synthesis

The synthesis of 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate typically involves the reaction of benzofuran derivatives with appropriate amines and acetic anhydride under controlled conditions. The compound can be crystallized from solvents such as dimethylformamide to yield pure product forms suitable for biological testing.

Antimicrobial Activity

Benzofuran derivatives, including the target compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with a benzofuran scaffold exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance:

  • Minimum Inhibitory Concentration (MIC) values for some benzofuran derivatives range from 0.78 μg/mL to 6.25 μg/mL against tested strains, indicating potent antibacterial effects .
  • The presence of functional groups on the benzofuran ring significantly influences antimicrobial efficacy, with hydroxyl groups at specific positions enhancing activity against gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation:

  • In vitro studies have revealed that certain benzofuran derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values less than that of standard chemotherapeutic agents like doxorubicin .
  • Structure-activity relationship (SAR) studies suggest that modifications on the benzofuran core can enhance interactions with cellular targets involved in cancer progression .

Enzyme Inhibition

Recent investigations into enzyme inhibition have highlighted the potential of benzofuran derivatives as inhibitors of key enzymes involved in disease processes:

  • For example, compounds derived from benzofuran have been identified as potent inhibitors of bacterial tyrosinase, which plays a role in melanin biosynthesis. The compound exhibited an IC50 value of 4.52 μM, showcasing its inhibitory potential .

Case Studies

Several studies illustrate the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives for their antimicrobial properties against M. tuberculosis and various bacterial strains. Compounds were found to have low cytotoxicity while maintaining high antimicrobial activity .
  • Cytotoxicity Against Cancer Cells : Research on structurally similar compounds demonstrated significant cytotoxic effects on A431 human epidermoid carcinoma cells, further supporting the anticancer potential of benzofuran derivatives .
  • Inhibition Studies : A recent publication highlighted the discovery of novel benzofuran derivatives that effectively inhibited enzymes associated with oxidative stress and inflammation, indicating their potential therapeutic applications beyond antimicrobial and anticancer activities .

Q & A

Q. How can researchers address low yields in large-scale synthesis?

  • Answer :
  • Catalyst optimization : Switch from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery.
  • Process intensification : Use microreactors for exothermic steps (e.g., acylation) to improve heat dissipation and reduce byproducts.
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .

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